(2E)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}but-2-en-1-yl N-(4-chlorophenyl)carbamate
Description
The compound “(2E)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}but-2-en-1-yl N-(4-chlorophenyl)carbamate” is a synthetic organic molecule characterized by a carbamate functional group linked to a 4-chlorophenyl moiety and a substituted pyridine ring via a conjugated but-2-en-1-yloxy bridge. Key structural features include:
- Carbamate group: The N-(4-chlorophenyl)carbamate moiety, which may confer pesticidal or pharmacological activity.
- Trans-configuration (2E): The double bond in the butenyl chain likely influences molecular geometry and binding interactions.
Properties
IUPAC Name |
[(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybut-2-enyl] N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2F3N2O3/c18-12-3-5-13(6-4-12)24-16(25)27-8-2-1-7-26-15-14(19)9-11(10-23-15)17(20,21)22/h1-6,9-10H,7-8H2,(H,24,25)/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVZXWCMVSHRKF-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC=CCOC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)OC/C=C/COC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}but-2-en-1-yl N-(4-chlorophenyl)carbamate typically involves multiple steps. One common approach is to start with the preparation of the pyridine derivative, followed by the introduction of the butenyl chain and the carbamate group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}but-2-en-1-yl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(2E)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}but-2-en-1-yl N-(4-chlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}but-2-en-1-yl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Key Observations :
- Carbamate vs. Benzamide/Propanamide : The target compound’s carbamate group distinguishes it from fluazuron and diflubenzuron (benzamides) and taranabant (propanamide). Carbamates often inhibit acetylcholinesterase (AChE) in pesticides, whereas benzamides like diflubenzuron disrupt chitin synthesis in insects .
- Substituent Positioning: The 3-chloro-5-(trifluoromethyl)pyridin-2-yl group in the target compound mirrors fluazuron but contrasts with taranabant’s 5-(trifluoromethyl)pyridin-2-yl group, which is critical for cannabinoid receptor binding .
Divergence in Activity :
- Pesticidal vs. Pharmaceutical : The target compound’s carbamate group and pyridinyloxy-chlorophenyl architecture align with pesticidal agents like fluazuron. In contrast, taranabant’s propanamide backbone and extended alkyl chain enable central nervous system penetration for obesity treatment .
- Mechanistic Flexibility : The carbamate group may allow dual activity (e.g., AChE inhibition and insect growth regulation), whereas benzamides are specialized for chitin synthesis disruption .
Research Findings and Hypotheses
Synthetic Accessibility : The target compound’s conjugated system may enhance stability compared to diflubenzuron, which lacks a pyridine ring.
Bioactivity Predictions: Molecular modeling suggests the trifluoromethyl group enhances binding to insect AChE, similar to neonicotinoids, but this remains untested.
Biological Activity
The compound (2E)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}but-2-en-1-yl N-(4-chlorophenyl)carbamate is a derivative of carbamate with potential biological activities. Its unique structure, featuring a trifluoromethyl-pyridine moiety, suggests various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological systems, and relevant case studies.
- CAS Number : 672950-30-0
- Molecular Formula : C21H18ClF3N2O3
- Molecular Weight : 472.67 g/mol
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the pyridine ring and carbamate group may enhance its binding affinity to specific targets.
Enzyme Inhibition
Research indicates that compounds similar to this carbamate exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related compounds have shown IC50 values of 46.42 µM against BChE, indicating moderate potency compared to standard inhibitors like physostigmine .
Biological Activity Overview
The following table summarizes the biological activities reported for compounds with similar structures:
Case Studies
- Anticancer Activity : A study evaluating Mannich bases, which include similar structural motifs, demonstrated significant cytotoxicity against human colon cancer cell lines. The cytotoxic effects were attributed to the ability of these compounds to induce apoptosis in cancer cells .
- Enzyme Inhibition Studies : Another investigation into related compounds showed that they selectively inhibited BChE over AChE, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease where BChE inhibition is beneficial .
- Analgesic Properties : Compounds structurally related to the target compound exhibited analgesic effects superior to traditional analgesics in animal models, indicating a promising avenue for pain management therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
